Methyl 12-oxo-12-phenyldodecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

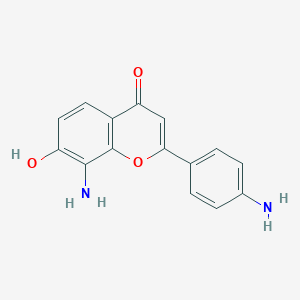

Methyl 12-oxo-12-phenyldodecanoate is a compound with the molecular formula C19H28O3 . It has an average mass of 304.424 Da .

Synthesis Analysis

The synthesis of Methyl 12-oxo-12-phenyldodecanoate can be achieved from Iodobenzene and carbon monoxide and 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester . Additionally, it has been found that the yields of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazolate increase with rising water content in the reaction mixture .Molecular Structure Analysis

The molecular structure of Methyl 12-oxo-12-phenyldodecanoate is represented by the formula C19H28O3 .Chemical Reactions Analysis

Methyl 12-oxo-12-phenyldodecanoate may undergo a series of chemical reactions. For instance, it has been found that at low concentrations, water competes with 2-aminobenzoic acid ethyl ester in the nucleophilic addition reaction, reducing the yields of azepino [2,1- b ]quinazolinone and increasing the yields of 3H-azepinone .科学的研究の応用

Synthesis and Characterization

- Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate, a compound related to Methyl 12-oxo-12-phenyldodecanoate, was synthesized through acid-catalyzed cyclization and characterized for its spectroscopic properties. This study highlights the importance of phenyl-substituted fatty esters in organic synthesis and material science (Lie Ken Jie & Wong, 2006).

Biotechnological Applications

- In biotechnological research, related compounds to Methyl 12-oxo-12-phenyldodecanoate are explored for the production of bio-based polymers. For instance, the synthesis of nylon 12 and nylon 13 precursors from methyl oleate demonstrates the potential of such compounds in developing renewable materials (Abel et al., 2014).

Chemical Recycling of Plastics

- The chemical recycling of polyamides to ω-hydroxy alkanoic acids indicates that derivatives of Methyl 12-oxo-12-phenyldodecanoate can be efficiently transformed into valuable chemical feedstocks. This process shows the application of such compounds in waste management and recycling (Kamimura et al., 2014).

Metal Ion Binding and Antioxidant Potential

- The metal ion binding activity of Methyl 12-amino-13-nitro-7-oxo dehydrodeisopropylabietate derivatives, related to the compound , was studied for their potential pharmacological applications as antioxidants. This research underscores the relevance of such compounds in medicinal chemistry and drug development (Wang et al., 2011).

Environmental Applications

- The photodegradation of pollutants like methyl orange by catalysts such as graphene oxide showcases the utility of Methyl 12-oxo-12-phenyldodecanoate and its derivatives in environmental cleanup and the treatment of wastewater (Robati et al., 2016).

作用機序

While the specific mechanism of action for Methyl 12-oxo-12-phenyldodecanoate is not explicitly mentioned in the search results, related compounds such as 12-oxo-Phytodienoic acid (OPDA) have been found to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .

Safety and Hazards

特性

IUPAC Name |

methyl 12-oxo-12-phenyldodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXNWXOCUSENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299719 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104828-35-5 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)